

# tert-Butyl (3-aminopyridin-4-yl)carbamate

## physical properties

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### Compound of Interest

Compound Name: *tert-Butyl (3-aminopyridin-4-yl)carbamate*

Cat. No.: B069786

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### An In-Depth Technical Guide to the Physical Properties of **tert-Butyl (3-aminopyridin-4-yl)carbamate**

This technical guide provides a comprehensive overview of the essential physical and chemical properties of **tert-Butyl (3-aminopyridin-4-yl)carbamate**. Designed for researchers, chemists, and professionals in drug development, this document synthesizes key data with practical insights into experimental determination, handling, and storage of this important chemical intermediate.

## Introduction and Chemical Identity

**tert-Butyl (3-aminopyridin-4-yl)carbamate**, also known as 3-Amino-4-pyridylcarbamic acid t-butyl ester, is a bifunctional molecule incorporating a pyridine ring, a primary amine, and a tert-butoxycarbonyl (Boc) protected secondary amine.[1] The Boc group serves as a crucial protecting group in organic synthesis, allowing for selective reactions at the primary amine site.[2] Its stability under various conditions, coupled with its straightforward deprotection, makes this compound a valuable building block in the synthesis of complex pharmaceutical agents and other fine chemicals.

The carbamate functional group's stability is derived from resonance between the amide and carboxyl components.[2] This electronic arrangement makes the carbamate C-N bond generally stable against proteases and hydrolysis under neutral or basic conditions, a key feature leveraged in its application as a protecting group.[2]

Property	Value	Source
CAS Number	183311-28-6	<a href="#">[1]</a>
Molecular Formula	C <sub>10</sub> H <sub>15</sub> N <sub>3</sub> O <sub>2</sub>	<a href="#">[1]</a>
Molecular Weight	209.25 g/mol	<a href="#">[1]</a>
SMILES	<chem>NC1=C(NC(OC(C)(C)C)=O)C=CN=C1</chem>	<a href="#">[1]</a>
Synonyms	3-Amino-4-pyridylcarbamic acid t-butyl ester	<a href="#">[1]</a>

## Physicochemical Properties

A summary of the core physical and computed chemical properties is presented below. This data is critical for planning reactions, purification, and formulation.

Property	Value	Remarks	Source
Physical State	Solid	Assumed based on related carbamates.	[3]
Appearance	Off-white to white solid	Typical appearance for similar compounds.	[3]
Melting Point	No data available	Experimental determination is recommended.	
Boiling Point	No data available	Likely to decompose upon heating at atmospheric pressure.	
Topological Polar Surface Area (TPSA)	77.24 Å <sup>2</sup>	Computed value, indicates potential for hydrogen bonding.	[1]
LogP (Partition Coefficient)	2.0108	Computed value, suggests moderate lipophilicity.	[1]
Hydrogen Bond Acceptors	4	Computed value.	[1]
Hydrogen Bond Donors	2	Computed value.	[1]

## Stability, Storage, and Handling

### Chemical Stability

The product is expected to be chemically stable under standard ambient conditions (room temperature). The tert-butoxycarbonyl (Boc) protecting group is stable to a wide range of nucleophiles and bases but is labile under acidic conditions (e.g., trifluoroacetic acid, HCl in dioxane), which is the basis for its utility in synthesis. Carbamates are generally stable against metabolic ring opening, especially when part of a larger structure.[2]

## Recommended Storage

For long-term integrity, the compound should be stored at 4°C, protected from light.<sup>[1]</sup> It is advisable to handle and store the compound under an inert atmosphere (e.g., nitrogen or argon) to prevent potential degradation from atmospheric moisture and oxygen. Containers should be kept tightly closed in a dry and well-ventilated place.

## Safe Handling Practices

As a matter of good laboratory practice, and drawing from data on related compounds, the following handling procedures are recommended:

- **Engineering Controls:** Work within a certified chemical fume hood to avoid inhalation of dust or vapors.
- **Personal Protective Equipment (PPE):** Wear appropriate protective gloves, clothing, and eye/face protection (safety glasses or goggles).<sup>[4][5]</sup>
- **Hygiene:** Wash hands and any exposed skin thoroughly after handling. Do not eat, drink, or smoke in the laboratory area.
- **Static Discharge:** For handling larger quantities, take precautionary measures against static discharge, as fine organic dusts have the potential to form explosive mixtures with air.

## Experimental Protocols for Physical Property Determination

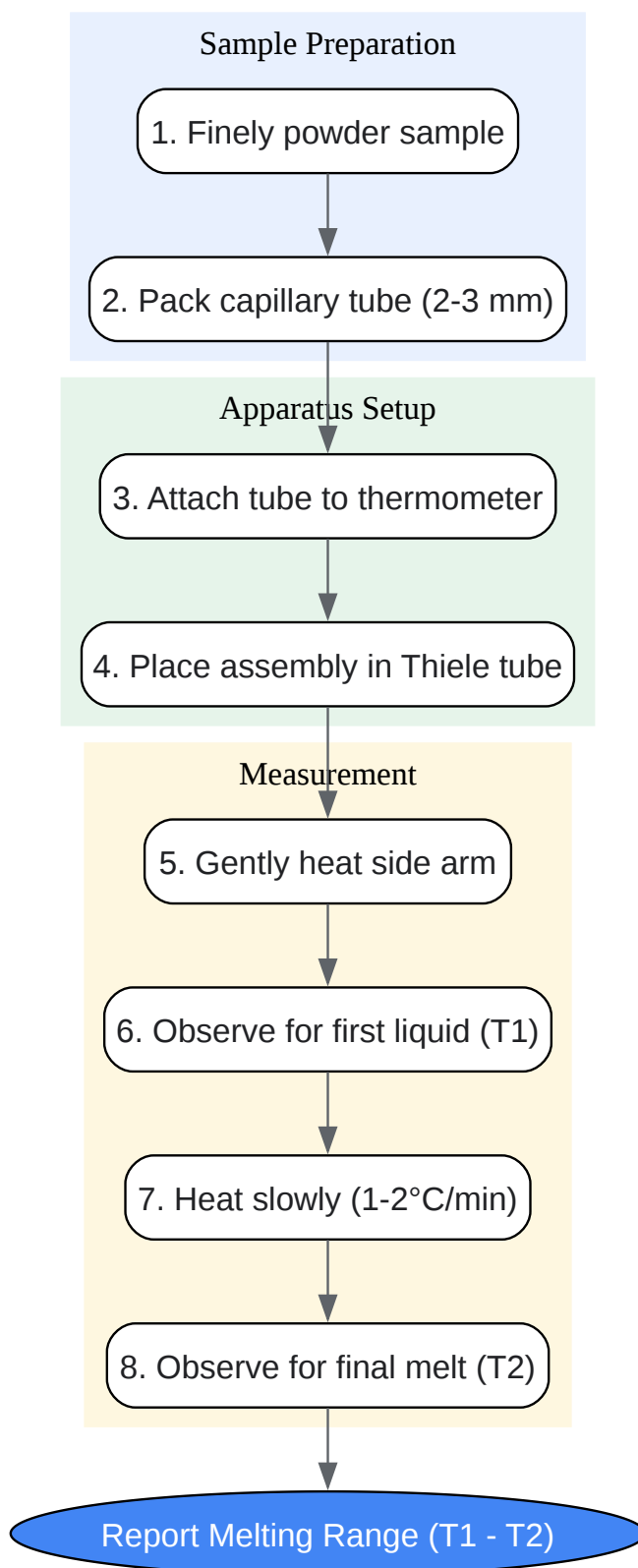
To ensure data integrity, the following standardized protocols for determining key physical properties are provided.

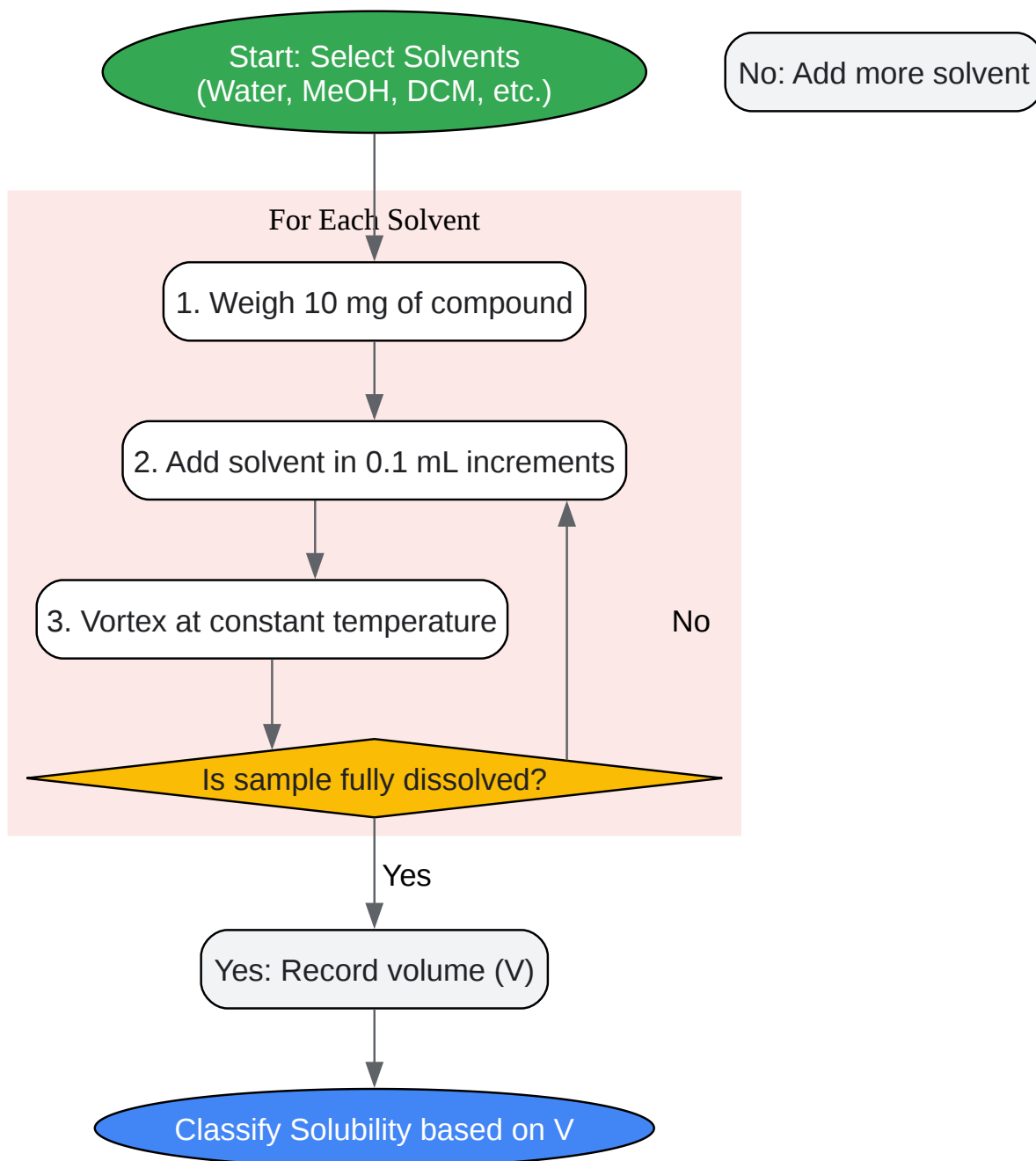
### Protocol 1: Melting Point Determination (Thiele Tube Method)

The melting point is a critical indicator of purity. The Thiele tube method provides an efficient and reliable means of determination.

Methodology:

- **Sample Preparation:** Finely powder a small amount of dry **tert-Butyl (3-aminopyridin-4-yl)carbamate**. Pack the powder into a capillary tube to a height of 2-3 mm.
- **Apparatus Setup:** Secure the capillary tube to a calibrated thermometer. Place the assembly into a Thiele tube filled with a high-boiling, inert liquid (e.g., mineral oil or silicone oil).
- **Heating:** Gently heat the side arm of the Thiele tube with a microburner or hot plate. The design of the tube ensures uniform heat distribution via convection.
- **Observation:** Record the temperature at which the substance first begins to melt (the first appearance of liquid).
- **Final Reading:** Continue heating slowly (1-2 °C per minute) and record the temperature at which the last solid particle melts. The melting point is reported as this range.





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